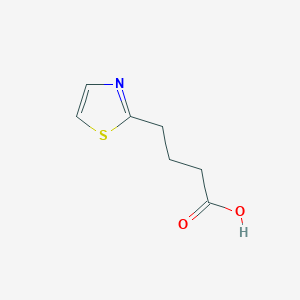

4-(Thiazol-2-yl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-thiazol-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c9-7(10)3-1-2-6-8-4-5-11-6/h4-5H,1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOUPELJBFAORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 4 Thiazol 2 Yl Butanoic Acid

Established Synthetic Pathways for the 4-(Thiazol-2-yl)butanoic Acid Core Structure

The construction of the this compound core structure is a key step in the synthesis of a variety of derivatives. One established method involves the Hantzsch thiazole (B1198619) synthesis, a classical approach to forming the thiazole ring. This method typically involves the reaction of a thioamide with an α-haloketone. For the synthesis of the butanoic acid derivative, a suitable starting material would be a γ-halo-β-oxobutyric acid ester.

Another common pathway is the reaction of thioamides with α-bromoketones. For instance, the synthesis of 2-{2-[4-(adamant-1-yl)phenyl]thiazol-4-yl}ethan-1-amine, a related structure, was achieved through a Hantzsch condensation of thiobenzamide (B147508) with an α-bromoketone. nih.gov This highlights a versatile approach where the substitution on the thiazole ring can be varied by choosing the appropriate thioamide and α-halocarbonyl compound.

Furthermore, the synthesis of related benzothiazole (B30560) derivatives, such as 4-(benzo[d]thiazol-2-yl)butanoic acid, can be achieved by reacting 2-aminothiophenol (B119425) with appropriate carboxylic acids or their derivatives. ekb.egbldpharm.com

Development of Novel Synthetic Approaches for this compound Derivatives

Recent research has focused on developing more efficient and versatile synthetic routes to this compound derivatives. These novel approaches often aim to improve yields, reduce reaction times, and allow for a broader range of functional group tolerance.

One innovative approach involves a one-pot, three-component reaction. This strategy allows for the rapid assembly of complex molecules from simple starting materials. For example, the synthesis of 2,5-diene-4-thiazolidinone derivatives has been achieved through a one-pot reaction of a primary amine, an oxo-compound, and a thiolic agent. nih.gov

Ultrasound irradiation has also emerged as a green and efficient technique for synthesizing thiazole derivatives. scispace.com For example, the synthesis of 2-((5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)substituted acids was achieved with high yields and short reaction times using potassium carbonate as a base under ultrasound irradiation. scispace.com This method offers several advantages over conventional heating, including milder reaction conditions and environmental friendliness. scispace.com

The following table summarizes some novel synthetic approaches:

| Synthetic Approach | Key Features | Example Application | Reference |

| One-pot, three-component reaction | Efficient assembly of complex molecules | Synthesis of 2,5-diene-4-thiazolidinone derivatives | nih.gov |

| Ultrasound irradiation | Green, efficient, high yields, short reaction times | Synthesis of 2-((5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)substituted acids | scispace.com |

| Suzuki-Miyaura coupling | Formation of C-C bonds to introduce aryl groups | Synthesis of 4-substituted-2[3-(adamant-1-yl)-4-fluorophenyl]thiazoles | nih.gov |

Strategic Chemical Modification of the Thiazole and Butanoic Acid Moieties in Research Synthesis

The ability to strategically modify the thiazole and butanoic acid moieties is crucial for structure-activity relationship (SAR) studies and the optimization of pharmacological properties.

Modification of the Thiazole Ring:

The thiazole ring can be functionalized at various positions. For instance, substitution at the 2- and 4-positions is common. The synthesis of 2,4-disubstituted arylthiazoles has been reported, where modifications at these positions were explored to evaluate their biological activity. nih.gov The reactivity of the thiazole ring allows for the introduction of a wide range of substituents, influencing the compound's electronic properties and steric profile. analis.com.my

Modification of the Butanoic Acid Moiety:

The butanoic acid moiety offers a handle for various chemical transformations. The carboxylic acid group can be converted to esters, amides, or other functional groups. researchgate.netresearchgate.net This derivatization is often employed to modulate the compound's polarity, solubility, and ability to interact with biological targets. For example, the synthesis of 4-oxo-4-(thiazol-2-ylamino)butanoic acid derivatives has been explored, where the butanoic acid chain is modified to an amide. nih.gov

The following table provides examples of strategic modifications:

| Moiety | Modification Strategy | Purpose | Example | Reference |

| Thiazole Ring | Substitution at C2 and C4 | SAR studies, modulation of biological activity | Synthesis of 2,4-disubstituted arylthiazoles | nih.gov |

| Butanoic Acid | Amide formation | Improve biological activity, modulate polarity | Synthesis of 4-oxo-4-(thiazol-2-ylamino)butanoic acid derivatives | nih.gov |

| Butanoic Acid | Esterification | Modulate polarity and solubility | Synthesis of esters of this compound | researchgate.net |

Utility of this compound as a Synthon and Intermediate in Complex Molecule Construction

This compound is a valuable synthon, or building block, for the construction of more complex molecules. Its bifunctional nature, with both a reactive thiazole ring and a carboxylic acid group, allows for its incorporation into a wide range of larger structures.

For example, it can be used in the synthesis of fused heterocyclic systems. The thiazole nitrogen and the carboxylic acid can participate in cyclization reactions to form bicyclic or polycyclic compounds. The synthesis of thiazole-fused bisnoralcohol derivatives demonstrates the utility of thiazole-containing synthons in creating complex architectures. acs.org

Furthermore, the butanoic acid chain can be extended or modified to introduce other functional groups, providing a versatile platform for drug discovery. The use of trifluoromethyl acrylic acid as a synthon to create 5-trifluoromethyl-1,3-thiazin-4-one compounds showcases how substituted acrylic acids can be used to build complex heterocyclic systems. organic-chemistry.org The principles from this synthesis could be applied to this compound to generate novel derivatives.

The utility of this compound and its derivatives as synthons is further highlighted by their use in the preparation of compounds with potential therapeutic applications, including inhibitors of various enzymes. acs.org

Advanced Analytical and Spectroscopic Characterization in Research Endeavors

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the molecular-level investigation of 4-(Thiazol-2-yl)butanoic acid, offering detailed insights into its atomic composition, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the thiazole (B1198619) ring and the butanoic acid chain. The acidic proton of the carboxyl group typically appears as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm), though its position is highly dependent on the solvent and concentration. The two protons on the thiazole ring are expected to appear as doublets in the aromatic region (δ 7.0-8.0 ppm). The aliphatic protons of the butanoic acid chain would present as three distinct multiplets corresponding to the α, β, and γ positions relative to the thiazole ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, seven distinct signals are anticipated. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (δ > 170 ppm). The carbons of the thiazole ring would resonate in the δ 110-170 ppm range, with the carbon situated between the nitrogen and sulfur atoms being the most downfield. The aliphatic carbons of the butanoic acid chain would appear in the upfield region (δ 20-40 ppm). Computational studies and analysis of similar structures suggest that DFT calculations using methods like B3LYP/6-31+G(d) can provide theoretical chemical shifts that correlate well with experimental data. biointerfaceresearch.com

| Predicted ¹H NMR Data for this compound | |||

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -COOH | >10.0 | Broad Singlet | 1H |

| Thiazole-H (C4-H, C5-H) | 7.0 - 8.0 | Doublet, Doublet | 2H |

| -CH₂- (α to thiazole) | ~3.1 | Triplet | 2H |

| -CH₂- (β to thiazole) | ~2.1 | Multiplet | 2H |

| -CH₂- (γ to thiazole, α to COOH) | ~2.4 | Triplet | 2H |

| Predicted values are based on typical chemical shifts for butanoic acid and thiazole moieties. docbrown.infovulcanchem.com |

| Predicted ¹³C NMR Data for this compound | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | >170 |

| Thiazole C 2 | ~168 |

| Thiazole C 4/C5 | 115 - 145 |

| C H₂ (α to thiazole) | ~33 |

| C H₂ (β to thiazole) | ~24 |

| C H₂ (γ to thiazole, α to COOH) | ~32 |

| Predicted values are based on typical chemical shifts for butanoic acid and thiazole moieties. docbrown.info |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions from its key functional groups. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. nist.gov A sharp and intense peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid typically appears around 1700-1720 cm⁻¹. nanobioletters.com Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. The thiazole ring contributes several characteristic bands, including C=N and C=C stretching vibrations in the 1480-1610 cm⁻¹ region and C-S stretching vibrations, which are typically weaker and found at lower wavenumbers. nanobioletters.com

Raman Spectroscopy: Raman spectroscopy offers complementary information. While the O-H stretch is weak in Raman, the C=O stretch provides a strong signal. The aromatic ring stretching vibrations of the thiazole moiety are also readily observable. Raman spectroscopy is particularly useful for studying molecular structure in aqueous solutions, as water is a weak Raman scatterer. biointerfaceresearch.com

| Characteristic Vibrational Frequencies for this compound | ||

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (Broad) |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1720 (Strong) |

| Alkyl (C-H) | Stretching | 2850 - 2960 |

| Thiazole Ring (C=N, C=C) | Stretching | 1480 - 1610 |

| Thiazole Ring (C-S) | Stretching | 600 - 800 |

| Data compiled from general spectroscopic tables and analysis of butanoic acid and thiazole derivatives. nist.govnanobioletters.com |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₇H₉NO₂S), the calculated molecular weight is approximately 171.04 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 171. The fragmentation pattern provides structural confirmation. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org Cleavage of the bond between the alkyl chain and the thiazole ring (alpha-cleavage) is also a probable fragmentation route, leading to ions corresponding to the thiazole moiety and the butanoic acid fragment. Electrospray ionization (ESI), a softer ionization technique, would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 172.05 or a deprotonated ion [M-H]⁻ at m/z 170.03. Predicted collision cross-section (CCS) values can further aid in identification. For the related compound 4-(2-amino-1,3-thiazol-4-yl)butanoic acid, the predicted CCS for the [M+H]⁺ adduct is 138.4 Ų. uni.lu

| Predicted Mass Spectrometry Data for this compound | |

| Ion | Predicted m/z |

| [M]⁺ | 171 |

| [M+H]⁺ | 172 |

| [M-H]⁻ | 170 |

| [M-OH]⁺ | 154 |

| [M-COOH]⁺ | 126 |

| Predicted values based on the molecular formula C₇H₉NO₂S and common fragmentation patterns. libretexts.orguni.lu |

UV-Visible Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This compound is expected to exhibit UV absorption due to the electronic transitions within the thiazole ring. The heteroaromatic system allows for π→π* and n→π* transitions. Thiazole-containing compounds often show absorption maxima in the UV region, typically below 400 nm. researchgate.net The exact position of the absorption maximum (λmax) can be influenced by the solvent environment.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. While not all molecules fluoresce, heterocyclic aromatic compounds often exhibit this property. The potential for this compound to be fluorescent would depend on its quantum yield. If fluorescent, analysis of its excitation and emission spectra could provide additional characterization data and could be used for sensitive detection in specific applications.

Chromatographic Methods for Separation and Purity Determination in Research Samples

Chromatography is essential for separating this compound from reaction mixtures, byproducts, or complex biological samples, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile compounds like this compound. It is widely used for purity assessment, quantification, and preparative purification.

A common method for analyzing organic acids is reversed-phase HPLC (RP-HPLC). ashdin.com In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. Due to the polarity imparted by the carboxylic acid and thiazole groups, this compound would be eluted using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure the carboxylic acid group remains in its protonated, less polar form for better retention and peak shape, the mobile phase is typically acidified with a small amount of an acid such as formic acid or phosphoric acid. pharmascholars.com

Detection is commonly achieved using a UV detector set to a wavelength where the thiazole ring absorbs, likely in the 210-280 nm range. ashdin.compharmascholars.com The retention time under specific conditions is a characteristic identifier for the compound, while the peak area allows for precise quantification against a standard curve. Method validation according to ICH guidelines ensures the method is accurate, precise, linear, and robust for its intended purpose. pharmascholars.com

| Typical RP-HPLC Parameters for this compound Analysis | |

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at ~254 nm |

| Injection Volume | 10 - 20 µL |

| Parameters are representative of standard methods for analyzing organic acids and thiazole-containing compounds. ashdin.compharmascholars.comscielo.br |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Assessment

Thin-Layer Chromatography (TLC) serves as an indispensable, rapid, and cost-effective analytical technique in the research and synthesis of this compound. Its primary applications include real-time monitoring of reaction progress and the preliminary evaluation of product purity. libretexts.orgresearchgate.net TLC operates on the principle of differential partitioning of compounds between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent system that moves up the plate via capillary action). libretexts.org Compounds separate based on their relative affinities for the two phases, which is influenced by factors such as polarity. umass.edu

In the context of synthesizing this compound, for instance, from starting materials such as a thiazole-containing precursor and a butanoic acid derivative, TLC allows a chemist to track the consumption of reactants and the formation of the desired product. libretexts.org A small aliquot of the reaction mixture is spotted onto a TLC plate at various time intervals. ualberta.ca As the reaction proceeds, the spot corresponding to the starting materials will diminish in intensity, while a new spot, representing the this compound product, will appear and intensify. acs.org

Stationary and Mobile Phase Selection

The choice of stationary and mobile phases is critical for achieving effective separation.

Stationary Phase: For polar compounds like this compound, silica (B1680970) gel 60 F254 plates are commonly employed. rsc.orgakjournals.com The "F254" designation indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under short-wave UV light (254 nm). silicycle.com The polar silanol (B1196071) groups (Si-OH) on the silica surface interact with polar functional groups of the analyte. umass.edu

Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. The polarity of the eluent is optimized to achieve a retention factor (Rƒ) value for the product that is ideally between 0.3 and 0.7. ualberta.ca For separating carboxylic acids, a common issue is "streaking" or "tailing" of the spot, which can obscure the results. This occurs because the carboxylic acid can deprotonate on the basic silica surface, leading to poor chromatographic behavior. To suppress this ionization and ensure a compact spot, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the mobile phase. orgchemboulder.comchemistryhall.com A typical eluent system for this compound would be a mixture of hexane (B92381) and ethyl acetate (B1210297), with a small percentage of acetic acid. For instance, a starting point could be a 7:3 or 1:1 mixture of hexane/ethyl acetate with 1% acetic acid. researchgate.net

Visualization Techniques

Since this compound is not colored, its position on the TLC plate after development must be visualized.

UV Light: The thiazole ring is a heterocyclic aromatic system that absorbs UV light. Therefore, when the TLC plate is viewed under a UV lamp (254 nm), the compound will appear as a dark spot against the fluorescent green background of the plate. This is a non-destructive method.

Iodine Chamber: Exposing the developed plate to iodine vapor in a sealed chamber is a general, non-destructive method that can visualize many organic compounds, which will appear as brown or yellow-brown spots.

Chemical Stains: These are destructive methods but can be highly sensitive.

Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, such as the thiazole ring. The compound will appear as a yellow or brown spot on a purple background. illinois.edu

Bromocresol Green Stain: This is a specific indicator for acidic compounds. Carboxylic acids like this compound will appear as yellow-green spots on a blue background. silicycle.com

p-Anisaldehyde Stain: This is a general-purpose stain that, upon heating, can produce a range of colors for different functional groups. silicycle.com

Interpreting TLC for Reaction Progress and Purity

The retention factor (Rƒ) is a key parameter calculated from a developed chromatogram:

Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)

The Rƒ value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature). ualberta.ca In a typical synthesis of this compound, the starting materials will have different Rƒ values than the final product. The product, containing both the polar carboxylic acid and the thiazole moiety, will have a specific polarity and thus a unique Rƒ value. acs.org

For a hypothetical reaction, the TLC data might be interpreted as shown in the table below. A "co-spot" lane, where the reaction mixture is spotted on top of the starting material, is often used to confirm the identity of the spots. libretexts.org

| Lane on TLC Plate | Sample | Observed Rƒ Value | Interpretation |

|---|---|---|---|

| 1 | Starting Material A (e.g., 2-bromothiazole) | 0.85 | Less polar starting material, travels further up the plate. |

| 2 | Starting Material B (e.g., diethyl malonate) | 0.60 | More polar starting material. |

| 3 | Reaction Mixture (t = 1 hour) | 0.85, 0.60, 0.40 | Reaction has started. Starting materials are still present, and a new, more polar product spot is forming. |

| 4 | Reaction Mixture (t = 4 hours) | 0.40 | Reaction is complete. Starting material spots are absent, and only the product spot is visible. |

| 5 | This compound (Product) | 0.40 | The product is more polar than the starting materials due to the free carboxylic acid group. |

A single, well-defined spot in the lane corresponding to the final, purified product suggests a high degree of purity. researchgate.netstudysmarter.co.uk The presence of multiple spots would indicate impurities. libretexts.org

Computational and in Silico Approaches in the Investigation of 4 Thiazol 2 Yl Butanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule like 4-(Thiazol-2-yl)butanoic acid. biointerfaceresearch.com DFT is used to model the electronic structure, providing a basis for predicting molecular geometry, stability, and reactivity. ekb.eg

Detailed research findings from DFT studies on related thiazole (B1198619) derivatives reveal key electronic parameters. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity. For instance, in related thiazole compounds, HOMO-LUMO gaps have been calculated to be in the range of 4.5–5.5 eV, indicating moderate reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, identifies electrophilic and nucleophilic sites, which are critical for predicting how the molecule will interact with biological targets. biointerfaceresearch.com These calculations help in understanding the charge distribution across the thiazole ring, the carboxylic acid group, and the butanoic acid chain, which influences non-covalent interactions like hydrogen bonding.

Table 1: Predicted Electronic Properties of a Representative Thiazole Derivative using DFT (B3LYP/6-311G) This table presents illustrative data typical for thiazole derivatives, as specific data for this compound is not available.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.27 eV | Relates to electron-donating ability |

| LUMO Energy | -0.73 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.54 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.12 Debye | Measures the polarity of the molecule |

| Ionization Potential | 6.27 eV | Energy required to remove an electron |

Data is hypothetical and based on typical values for similar structures found in the literature for illustrative purposes. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. eco-vector.com For this compound and its analogues, docking simulations are invaluable for identifying potential biological targets and elucidating binding mechanisms at the molecular level. nih.gov

Research on structurally similar phenylthiazole acids has demonstrated their potential as agonists for targets like Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.gov Docking studies can reveal critical interactions, such as hydrogen bonds between the butanoic acid's carboxyl group and polar amino acid residues (e.g., Serine, Histidine) in the active site, and hydrophobic interactions involving the thiazole ring. nih.gov The docking score, an estimation of the binding affinity, helps in ranking potential drug candidates. For example, studies on other thiazole derivatives targeting various enzymes have shown that specific substitutions on the thiazole or phenyl ring can significantly improve binding scores. mdpi.com

Table 2: Illustrative Molecular Docking Results for a this compound Analogue against a Hypothetical Kinase Target

| Parameter | Finding |

|---|---|

| Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Key Hydrogen Bond Interactions | Carboxylate O with Lysine-72; Thiazole N with Serine-110 |

| Key Hydrophobic Interactions | Thiazole ring with Leucine-130, Valine-80; Phenyl ring with Phenylalanine-180 |

| Predicted Binding Pose | The butanoic acid moiety extends towards the solvent-exposed region, while the thiazole-phenyl core occupies a deep hydrophobic pocket. |

These findings are representative and modeled after docking studies on related kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. insilico.eu For a series of this compound analogues, QSAR can guide the rational design of new derivatives with enhanced potency. nih.gov

The process involves calculating a set of molecular descriptors (e.g., physicochemical, electronic, topological) for each analogue and then using statistical methods to build a mathematical equation that relates these descriptors to the observed activity (e.g., IC₅₀). ufv.br Studies on other heterocyclic series, such as 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines, have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). insilico.eu These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charge, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity. This provides a clear roadmap for chemists to decide which modifications to the butanoic acid chain or substitutions on the thiazole ring would be most likely to improve biological efficacy. insilico.eu

Table 3: Conceptual QSAR Model for a Series of Thiazole Derivatives

| Descriptor | Coefficient | Interpretation |

|---|---|---|

| logP (Lipophilicity) | +0.45 | Increased lipophilicity is positively correlated with activity. |

| TPSA (Topological Polar Surface Area) | -0.21 | Lower polar surface area is favorable for activity. |

| CoMFA Steric Field (Region A) | Favorable | Indicates that bulkier substituents are preferred at this position. |

| CoMFA Electrostatic Field (Region B) | Favorable for Negative Charge | Suggests that an electron-withdrawing group would enhance activity here. |

This table represents a conceptual QSAR model to illustrate how structural features are correlated with activity.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability Analysis

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the complex formed between this compound analogues and their target protein.

Starting from the docked pose, an MD simulation can reveal whether the ligand remains stably bound in the active site or if it dissociates. nih.gov Key metrics analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates conformational stability. ekb.eg A stable RMSD over the simulation time (e.g., 100 nanoseconds) suggests a stable binding mode. Furthermore, MD simulations allow for the analysis of the flexibility of different parts of the molecule, such as the butanoic acid chain, and can provide a more accurate estimation of binding free energy through methods like MM/PBSA or MM/GBSA. nih.govmdpi.com

Table 4: Representative Molecular Dynamics Simulation Metrics for a Ligand-Protein Complex

| Metric | Time | Result | Interpretation |

|---|---|---|---|

| Protein RMSD | 100 ns | Average: 1.8 Å | The protein maintains a stable conformation throughout the simulation. |

| Ligand RMSD | 100 ns | Average: 1.2 Å | The ligand remains stably bound in the binding pocket. |

| Radius of Gyration (Rg) | 100 ns | Stable fluctuation around 22.5 Å | The protein complex remains compact and does not unfold. |

| Binding Free Energy (MM/GBSA) | - | -55.2 kcal/mol | Predicts a strong and favorable binding free energy. |

Data is illustrative of typical results from MD simulations.

In Silico Prediction of Molecular Behavior in Biological Systems for Research Design and Optimization

Beyond predicting binding affinity, computational tools are crucial for evaluating the drug-like properties of a compound. This field, often termed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, helps to identify potential liabilities early in the research process. researchgate.net

For this compound and its derivatives, various software and web servers (e.g., SwissADME, PreADMET) can predict a wide range of pharmacokinetic and toxicological properties. nih.govresearchgate.netplos.org These predictions include oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential for cardiotoxicity (e.g., hERG inhibition). researchgate.net By analyzing these in silico profiles, chemists can prioritize compounds that are not only potent but also have a favorable safety and pharmacokinetic profile, thus optimizing the design and selection of candidates for further experimental testing. eco-vector.com

Table 5: Illustrative In Silico ADMET Profile for a this compound Analogue

| Property | Predicted Value/Outcome | Implication for Drug Development |

|---|---|---|

| Lipinski's Rule of Five | 0 Violations | Good potential for oral bioavailability. |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause central nervous system side effects. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. researchgate.net |

| hERG Inhibition | Low Risk | Reduced likelihood of causing cardiac arrhythmia. |

| Ames Mutagenicity | Non-mutagen | Low potential for being carcinogenic. |

These predictions are based on common in silico models and serve as an illustrative example. nih.govresearchgate.net

Molecular Mechanisms of Action and Biological Target Identification of 4 Thiazol 2 Yl Butanoic Acid Scaffolds

Investigation of Enzyme Inhibition and Modulation Mechanisms in Research Models

Derivatives of the thiazole (B1198619) and thiazolidine (B150603) core structures, closely related to 4-(thiazol-2-yl)butanoic acid, have been identified as potent inhibitors of several key enzymes. The mechanism of inhibition, which describes how a molecule curtails an enzyme's activity, can be categorized into several types, including competitive, noncompetitive, and uncompetitive inhibition. libretexts.orgnih.gov

Competitive Inhibition : The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. libretexts.org

Noncompetitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's shape and reducing its efficiency. libretexts.org

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. nih.gov

Research has shown that thiazole-containing compounds can target a wide range of enzymes. For instance, a series of 4-(thiazol-5-yl)benzoic acid derivatives were designed as potent inhibitors of protein kinase CK2, an enzyme implicated in cancer. nih.gov Similarly, thiazole-based compounds have been developed as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov Other enzymes targeted by thiazole derivatives include glutaminase (B10826351), which is involved in cancer metabolism, and metallo-β-lactamases, which confer antibiotic resistance to bacteria. nih.govresearchgate.net

A study on methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates identified them as inhibitors of mushroom tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net Kinetic studies of the most potent compound in this series revealed it to be a competitive inhibitor. researchgate.net Another example is the inhibition of the kinesin HSET (KIFC1) by 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives, which are being investigated for their potential in cancer therapy. nih.gov

The type of inhibition is crucial as it affects how the inhibitor's potency changes with substrate concentration. For example, the effects of a competitive inhibitor can be overcome by increasing the substrate concentration, whereas this is not the case for a noncompetitive inhibitor. nih.gov

Receptor Binding Studies and Allosteric Interaction Characterization in Vitro

Beyond direct enzyme inhibition, this compound derivatives can exert their effects by binding to cellular receptors. These interactions can either block the natural ligand from binding (antagonism) or mimic its effect (agonism). A significant area of investigation is allosteric modulation, where a compound binds to a site on the receptor distinct from the primary binding site, thereby modifying the receptor's response to its natural ligand. mdpi.com This can result in either positive or negative modulation of the receptor's activity.

A notable example involves N-(thiazol-2-yl)-benzamide analogs, which were identified as the first selective antagonists of the Zinc-Activated Channel (ZAC). nih.gov The ZAC is a member of the Cys-loop receptor superfamily of ligand-gated ion channels. nih.gov Studies revealed that these compounds act as negative allosteric modulators, meaning they inhibit receptor function without directly competing with the agonist at the main binding site. nih.gov Specifically, the antagonist N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) was found to target the transmembrane or intracellular domains of the receptor. nih.gov

In other research, thiazole and thiadiazole derivatives have been developed as antagonists for the androgen receptor (AR), a key target in prostate cancer. nih.gov Some of these compounds work by binding to a novel allosteric site at the dimer interface of the receptor, preventing its normal function. nih.gov Furthermore, derivatives of 2,5-thiazole butanoic acids have been synthesized as potent and selective antagonists for the αvβ3 integrin receptor, which plays a role in angiogenesis and bone resorption. researchgate.net

The characterization of these receptor-ligand interactions often involves electrophysiology techniques, such as two-electrode voltage-clamp in Xenopus oocytes, to measure the functional response of the receptor to the compound. nih.gov

Elucidation of Cellular Signaling Pathway Modulation in In Vitro Biological Systems

The binding of a this compound derivative to its target enzyme or receptor initiates a cascade of events within the cell, known as a signaling pathway. The modulation of these pathways ultimately determines the compound's physiological effect.

For example, the antagonism of the Zinc-Activated Channel (ZAC) by N-(thiazol-2-yl)-benzamide analogs results in the inhibition of Zn2+- and H+-evoked signaling through this ion channel. nih.gov This demonstrates a direct link between receptor binding and the modulation of a specific cellular signal.

More complex mechanisms have also been elucidated. Novel antagonists of the androgen receptor (AR) containing a thiadiazole core were found to have a dual mechanism of action. nih.gov They not only disrupt the dimerization of the AR, which is essential for its function, but they also induce the degradation of the AR protein through the ubiquitin-proteasome pathway. nih.gov This dual action provides a more robust and potentially durable inhibition of AR signaling.

In a different context, derivatives of cinnamic acid, which share some structural similarities in terms of being an acid-functionalized aromatic system, have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6, or to activate pro-survival pathways such as AKT and ERK 1/2, highlighting the diverse ways such compounds can influence cellular signaling. rsdjournal.org The inhibition of protein kinase CK2 by 4-(thiazol-5-yl)benzoic acid derivatives also leads to antiproliferative effects by interfering with the numerous signaling pathways regulated by this kinase. nih.gov

Protein-Ligand Interaction Analysis of this compound Derivatives

Understanding the precise molecular interactions between a compound and its protein target is fundamental for rational drug design. This is achieved through a combination of computational methods, like molecular docking, and experimental techniques, such as X-ray crystallography.

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand to a protein target. ajol.info For instance, docking studies of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives with the SIRT1 protein revealed key interactions. nih.gov These studies visualized the binding site and identified specific amino acid residues involved in hydrogen bonds and hydrophobic interactions (including Van der Waals, Pi-Pi stacking, and Pi-alkyl interactions) that stabilize the protein-ligand complex. nih.gov Such analyses help explain why certain derivatives are more potent than others.

Experimental methods provide definitive evidence of these interactions. X-ray crystallography can determine the three-dimensional structure of a ligand bound to its protein target at atomic resolution. nih.gov This was used to confirm the reversible covalent binding of thiazole-based inhibitors to the Cys145 residue in the active site of the SARS-CoV-2 Main Protease. nih.gov

These analytical techniques provide a detailed map of the binding pocket, showing how the ligand fits and which functional groups are crucial for binding. The interactions are typically non-covalent and include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. ajol.inforesearchgate.net

Table 1: Computational and Experimental Analysis of Protein-Ligand Interactions

| Compound Class | Protein Target | Analytical Method | Key Findings | Reference |

|---|---|---|---|---|

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | SIRT1 | Molecular Docking | Identified H-bonds and hydrophobic interactions with specific residues in the binding site. | nih.gov |

| Thiazole-based inhibitors | SARS-CoV-2 Main Protease | X-ray Crystallography, Mass Spectrometry | Confirmed reversible covalent binding to Cys145 in the active site. | nih.gov |

| 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes | Bovine Serum Albumin (BSA) | Molecular Docking | Showed binding via weak reversible intermolecular forces in hydrophobic cavities. | ajol.info |

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization and Lead Generation

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry. They involve systematically modifying the chemical structure of a lead compound and assessing how these changes affect its biological activity. rsdjournal.org This process helps to identify the key chemical features (pharmacophores) responsible for the desired effect and guides the optimization of potency, selectivity, and pharmacokinetic properties.

Numerous SAR studies have been conducted on compounds featuring a thiazole scaffold. For example, in the development of antiproliferative 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, SAR analysis revealed that the presence of an oxime moiety significantly enhanced the compound's activity against lung cancer cells. nih.gov

In the pursuit of potent protein kinase CK2 inhibitors, two classes of 4-(thiazol-5-yl)benzoic acid analogs were designed. nih.gov The study showed that replacing the benzene (B151609) ring with a pyridine (B92270) or pyridazine (B1198779) ring maintained potent inhibitory activity. Furthermore, introducing a 2-halo- or 2-methoxy-benzyloxy group at a specific position on the benzoic acid moiety led to a three to six-fold increase in antiproliferative activity compared to the parent compound. nih.gov

Similarly, for SARS-CoV-2 Main Protease inhibitors, SAR analysis identified a pyridinyl ester as a critical pharmacophore for covalent binding and demonstrated that a thiazole core provided superior inhibition compared to an oxazole (B20620) core. nih.gov In the development of HSET kinesin inhibitors, it was found that removing either the methyl group or the ethyl ester on the thiazole ring caused a significant reduction in potency, as did shortening or lengthening the alkyl chain between the amide groups. nih.gov

These systematic studies provide a clear roadmap for optimizing a lead compound, transforming a moderately active molecule into a potent and selective drug candidate.

Table 2: Selected SAR Findings for Thiazole Derivatives

| Lead Scaffold | Target | Modification | Effect on Activity | Reference |

|---|---|---|---|---|

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Proliferation (A549 cells) | Addition of an oxime moiety | Significant enhancement of antiproliferative activity | nih.gov |

| 4-(thiazol-5-yl)benzoic acid | Protein Kinase CK2 | Introduction of 2-halo-benzyloxy group | 3-6x increase in antiproliferative activity | nih.gov |

| Thiazole-based Mpro Inhibitor | SARS-CoV-2 Main Protease | Replacement of thiazole core with oxazole | Decreased inhibitory activity | nih.gov |

| 2-amido-thiazole-5-carboxylate | HSET Kinesin | Shortening or lengthening alkyl linker | Abolished HSET activity | nih.gov |

| N-(thiazol-2-yl)-benzamide | Zinc-Activated Channel (ZAC) | Varies (61 analogs tested) | Identified analogs with complete ZAC antagonism and IC50 values of 1–3 μM | nih.gov |

Preclinical Biological Evaluation and Research Applications of 4 Thiazol 2 Yl Butanoic Acid

In Vitro Pharmacological Activity Screening in Disease-Relevant Cell-Based and Biochemical Assays

The in vitro evaluation of compounds is a critical first step in drug discovery, providing insights into potential efficacy and mechanism of action. For derivatives containing the thiazole (B1198619) nucleus, these screenings have revealed a broad spectrum of pharmacological activities. mdpi.comnih.gov

The thiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. mdpi.com Numerous studies have demonstrated that derivatives of thiazole and the related thiazolidinone structures possess significant activity against a range of bacterial and fungal pathogens. mdpi.comnanobioletters.com Research into various substituted thiazole derivatives has shown exceptional suppression of Gram-positive and Gram-negative bacteria, as well as various fungi. mdpi.com

For instance, a series of (Z)-2-((5-(2-chlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)butanoic acid derivatives were synthesized and screened for antimicrobial activity. nanobioletters.com Several of these compounds displayed good to moderate activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nanobioletters.com Similarly, research on (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acid derivatives, which includes butanoic and propanoic acid structures, identified compounds with high antibacterial and antifungal activity. semanticscholar.orgresearchgate.net The unsubstituted propanoic acid derivative, a close structural relative, showed significant antibacterial effects against B. subtilis and antifungal activity against A. flavus. semanticscholar.orgresearchgate.net These findings suggest that the 4-(thiazol-2-yl)butanoic acid framework is a promising candidate for antimicrobial research.

Table 1: In Vitro Antimicrobial Activity of Structurally Related Thiazole Derivatives

| Compound Type | Test Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| (Z)-2-((5-(2-chlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) substituted acid (Compound 6a) | B. subtilis | 18.23 | nanobioletters.com |

| (Z)-2-((5-(2-chlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) substituted acid (Compound 6a) | S. aureus | 16.21 | nanobioletters.com |

| (Z)-2-((5-(2-chlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) substituted acid (Compound 6a) | E. coli | 16.11 | nanobioletters.com |

| (Z)-2-((5-(2-chlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) substituted acid (Compound 6f) | C. albicans | 14.12 | nanobioletters.com |

| Unsubstituted propanoic acid derivative of (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acid | B. subtilis | Significant Activity | semanticscholar.orgresearchgate.net |

| Unsubstituted propanoic acid derivative of (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acid | A. flavus | Significant Activity | semanticscholar.orgresearchgate.net |

Thiazole and thiazolidinone derivatives have been extensively investigated for their anti-inflammatory properties. nanobioletters.comnih.govnih.gov The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govmdpi.com For example, research on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrated their potential as potent inhibitors of COX-1, COX-2, and 5-LOX pathways. nih.gov

In a study on the anticonvulsant agent 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone, a compound with a thiazole core, pronounced anti-inflammatory effects were observed in the brain through the reliable inhibition of both COX-1 and COX-2. mdpi.com Other studies on different derivatives have shown a reduction in the production of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2). nih.gov In cellular models such as LPS-activated macrophages, related compounds have been shown to inhibit the expression of pro-inflammatory cytokines including TNF-α and IL-6 by targeting signaling pathways like NF-κB. mdpi.comfrontiersin.org These consistent findings across a range of thiazole-containing molecules suggest that this compound could modulate inflammatory responses, making it a candidate for investigation in inflammatory disease models.

Table 2: Anti-inflammatory Activity of Structurally Related Thiazole Derivatives

| Compound Type | Model/Target | Observed Effect | Reference |

|---|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-1, COX-2, 5-LOX Enzymes | Potent inhibition | nih.gov |

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | Mouse Brain (PTZ-kindling model) | Inhibition of COX-1 and COX-2 | mdpi.com |

| 5-Arylidene-2-imino-4-thiazolidinones | Carrageenan-induced paw edema model | Reduction of PGE2 level | nih.gov |

| Empagliflozin (contains a thiazole-like ring) | LPS-activated primary microglia | Inhibition of NF-κB and ERK1/2-MAPK signaling; decreased Nos2, IL-6, and TNF-α | mdpi.com |

The thiazole moiety is a key component in a variety of compounds evaluated for anticancer activity. nih.govnih.gov These derivatives have demonstrated efficacy against numerous human cancer cell lines, including those of the breast, colon, lung, and cervix. semanticscholar.orgnih.gov The mechanisms underlying their antiproliferative effects are diverse. One notable mechanism is the inhibition of critical enzymes involved in cancer cell growth and survival, such as topoisomerase-II (Topo-II). nih.gov A study on 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins found that these compounds were potent Topo-II inhibitors, inducing DNA double-strand breaks and arresting the cell cycle in the G2/M phase. nih.gov

Another area of investigation involves the inhibition of metabolic pathways that cancer cells rely on. For example, analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES), including a butanoic acid derivative, were identified as inhibitors of glutaminase (B10826351), an enzyme crucial for the metabolism of some cancer cells. acs.org These inhibitors were shown to attenuate the growth of human lymphoma B cells in vitro. acs.org Furthermore, studies on (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acid derivatives revealed potent activity against MCF-7 and BT-474 human breast cancer cell lines. semanticscholar.orgresearchgate.net

Table 3: In Vitro Anticancer Activity of Structurally Related Thiazole Derivatives

| Compound Type | Cancer Cell Line | Activity (IC50) | Mechanism | Reference |

|---|---|---|---|---|

| 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxin (Compound 15) | A549 (Lung) | - | Topo-II inhibitor, induces DNA breaks, G2/M arrest | nih.gov |

| 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxin (Compound 17) | A549 (Lung) | - | Topo-II inhibitor, induces DNA breaks, G2/M arrest | nih.gov |

| N-(5-{2-[2-(5-amino- mdpi.comnanobioletters.comresearchgate.netthiadiazol-2-yl)-ethylsulfanyl]-ethyl}- mdpi.comnanobioletters.comresearchgate.netthiadiazol-2-yl)-2-phenyl-acetamide (BPTES analog) | P493 Human Lymphoma B cells | ~20 µM | Glutaminase inhibitor | acs.org |

| 3-((Z)-5-((Z)-2-chloro-3-(4-nitrophenyl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid | MDA-MB-231 (Breast) | 1.63 µM | Cytotoxicity | mdpi.com |

| 3-((Z)-5-((Z)-2-chloro-3-(4-nitrophenyl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid | AGS (Gastric) | 2.69 µM | Cytotoxicity | mdpi.com |

Beyond the activities previously discussed, the thiazole chemical class has been explored for a variety of other potential therapeutic applications in research settings. mdpi.com

Anticonvulsant Activity: Several studies have reported the anticonvulsant properties of thiazole and thiazolidinone derivatives. mdpi.commdpi.comresearchgate.net For example, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone demonstrated high anticonvulsant activity in a mouse model of chronic epileptogenesis. mdpi.com Other research has identified novel thiazole-linked hybrids that provided significant protection in both electroshock and chemo-shock seizure models. mdpi.com

Antidiabetic Activity: The thiazolidinedione ring, a close relative of the thiazole structure, is the basis for the "glitazone" class of antidiabetic drugs, which act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ). nih.govresearchgate.net Research has also been conducted on other thiazole-containing compounds for their potential in managing diabetes. For instance, a class of 3-[(benzothiazole-2-yl)methyl]indole-N-alkanoic acids were designed as aldose reductase inhibitors, a target for preventing diabetic complications. sci-hub.se

Antiviral Activity: The thiazole nucleus is present in molecules that have been investigated for antiviral properties, including against HIV. mdpi.comnanobioletters.com While specific examples are varied, the consistent appearance of this scaffold in antiviral research highlights its potential. nih.gov

In Vivo Research on Biodistribution and Metabolic Fate in Preclinical Animal Models

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to its development. This is often studied in vivo using animal models.

Preclinical biodistribution studies often employ radiolabeling, where an isotope (such as 11C, 18F, or 177Lu) is incorporated into the molecule of interest. researchgate.netacs.org Following administration to an animal model (typically rodents), the distribution of the radiotracer is monitored over time in various tissues and organs using imaging techniques like Positron Emission Tomography (PET) or by direct tissue sampling and analysis. acs.orgnih.gov

For example, the expression of free fatty acid receptors FFAR2 and FFAR3, which are activated by short-chain fatty acids, has been documented in a wide range of tissues in mice and other species, including the colon, spleen, pancreas, and adipose tissue. nih.gov This suggests that a butanoic acid derivative could potentially distribute to these metabolic and immune-related tissues. In vitro metabolic stability studies on a butanoic acid-containing glutaminase inhibitor showed that it was metabolized by mouse liver microsomes, with oxidation being a key pathway. acs.org This points to the liver as a likely site of metabolism for such compounds.

Further research, likely involving radiosynthesis of labeled this compound, would be required to delineate its specific tissue distribution, compartmentalization, and metabolic profile in preclinical models.

Metabolic Pathway Elucidation in Animal Tissues and In Vitro Enzymatic Systems

The metabolic fate of this compound is not extensively documented in dedicated studies. However, insights into its potential biotransformation can be extrapolated from research on structurally related thiazole-containing compounds, particularly within in vitro enzymatic systems like human liver microsomes (HLMs). These systems are crucial for predicting metabolic pathways in early-stage drug discovery.

A study on the metabolism of KRO-105714, a complex 2,4,5-trisubstituted 1,3-thiazole derivative, in HLMs provides a relevant model. nih.gov The investigation utilized high-resolution mass spectrometry to identify metabolites generated in the presence of NADPH, a necessary cofactor for cytochrome P450 (P450) enzymes. nih.gov The primary enzyme responsible for the metabolism of this thiazole derivative was identified as CYP3A4. nih.gov

The observed metabolic transformations included hydroxylation, O-demethylation, and an unusual C-demethylation. nih.gov Four main metabolites were characterized, demonstrating that the thiazole core and its substituents are susceptible to oxidative metabolism. nih.gov The formation of a C-demethylated metabolite was shown to occur sequentially, originating from a monohydroxylated intermediate, a process also mediated by CYP3A4. nih.gov

While these findings pertain to a more complex analog, they suggest that the metabolism of this compound in vivo would likely involve P450-mediated oxidation. The butanoic acid side chain could also be a target for metabolic processes such as β-oxidation, a common pathway for fatty acids. researchgate.net

Table 1: Identified Metabolites of a Thiazole Analog (KRO-105714) in Human Liver Microsomes

| Metabolite ID | Transformation | Description |

|---|---|---|

| M1 | Monohydroxylation | Addition of one hydroxyl group to the parent compound. nih.gov |

| M2 | Monohydroxylation | Addition of one hydroxyl group at a different position. nih.gov |

| M3 | O-demethylation | Removal of a methyl group from a methoxy (B1213986) substituent. nih.gov |

Role of this compound as a Research Lead Compound in Chemical Biology and Drug Discovery Efforts

The thiazole ring is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities and presence in numerous therapeutic agents. mdpi.comfabad.org.tr Consequently, this compound and its structural analogs serve as valuable lead compounds in the development of novel modulators for various biological targets. vulcanchem.com The butanoic acid moiety provides a key functional group for interaction with biological receptors or for chemical modification to optimize pharmacokinetic properties. vulcanchem.com

In the field of oncology, analogs have been investigated as inhibitors of glutaminase (GLS), an enzyme crucial for the metabolic reprogramming of cancer cells. Structure-activity relationship (SAR) studies on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs led to the synthesis of truncated versions, including molecules incorporating a thiazole ring, to improve properties like aqueous solubility while retaining potency. acs.orgnih.gov For instance, the synthesis of 5-(2-(2-Phenylacetamido)thiazol-4-yl)pentanoic Acid was part of an effort to explore alternatives to the thiadiazole ring in GLS inhibitors. acs.orgnih.gov

Thiazole-butanoic acid derivatives have also been explored as modulators of peroxisome proliferator-activated receptor γ (PPARγ), a key therapeutic target for type 2 diabetes and dyslipidemia. A series of phenylthiazole acid derivatives were synthesized and evaluated for their agonistic activity on PPARγ. nih.gov Compounds such as 4-oxo-4-((5-(p-tolyl)thiazol-2-yl)amino)butanoic acid and its analogs demonstrated the potential of this scaffold to interact with the PPARγ ligand-binding domain. nih.gov

Furthermore, the scaffold has been instrumental in developing ligands for free fatty acid receptors (FFARs), which are G protein-coupled receptors that sense microbial metabolites. A notable example is the compound 3-benzyl-4-(cyclopropyl-(4-(2,5-dichlorophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid, identified as a selective orthosteric agonist of human FFA2. core.ac.uk This demonstrates the utility of the thiazole-butanoic acid core in creating specific probes and potential therapeutics for metabolic and inflammatory diseases. The development of such compounds is critical for understanding the physiological roles of these receptors. core.ac.ukmdpi.comresearchgate.net

The versatility of the thiazole nucleus allows for extensive chemical modifications, enabling researchers to fine-tune the biological activity of lead compounds. mdpi.com Derivatives have been synthesized to target a wide array of biological processes, including antimicrobial and anticancer applications, by modifying the core structure. nanobioletters.comsemanticscholar.org

Table 2: Examples of this compound Analogs as Research Lead Compounds

| Compound/Analog Class | Biological Target/Activity | Research Application | Reference(s) |

|---|---|---|---|

| Thiazole-containing BPTES Analogs | Glutaminase (GLS) Inhibition | Cancer metabolism research, development of oncology therapeutics. | acs.orgnih.gov |

| Phenylthiazole Butanoic Acids | PPARγ Agonism | Development of agents for type 2 diabetes and dyslipidemia. | nih.gov |

| 3-benzyl-4-(cyclopropyl-(4-(2,5-dichlorophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid | FFA2 Orthosteric Agonism | Probing receptor function in metabolic and inflammatory diseases. | core.ac.uk |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-benzyl-4-(cyclopropyl-(4-(2,5-dichlorophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid |

| This compound |

| 4-oxo-4-((5-(p-tolyl)thiazol-2-yl)amino)butanoic acid |

| 5-(2-(2-Phenylacetamido)thiazol-4-yl)pentanoic Acid |

| bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) |

Future Perspectives and Emerging Research Directions

Rational Design of Novel 4-(Thiazol-2-yl)butanoic Acid Analogues with Enhanced Research Attributes

The future development of compounds based on the this compound structure will heavily rely on rational design strategies to create analogues with superior research attributes. This approach moves beyond traditional trial-and-error synthesis, employing computational and structural biology insights to guide molecular modifications.

A primary objective is the enhancement of potency and selectivity for specific biological targets. nih.gov For instance, research on related thiazole (B1198619) derivatives as potential anticancer agents has highlighted that future studies will concentrate on structural alterations to improve these very properties. nih.gov This involves a detailed analysis of structure-activity relationships (SAR), where minor changes to the molecular framework can lead to significant differences in biological activity. nih.gov Techniques such as Density Functional Theory (DFT) can be utilized to model and predict the electronic properties and reactivity of newly designed butanoic acid derivatives before their synthesis, saving time and resources. biointerfaceresearch.com

One successful strategy involves substituting different functional groups onto the thiazole ring or modifying the butanoic acid side chain. For example, in the development of novel tubulin polymerization inhibitors, researchers have successfully used a thiazole-2-acetamide moiety as a rigid linker, attaching various bioactive side arms to achieve structural diversity and potent activity. nih.gov This rational design approach led to the identification of compounds with significantly greater potency than existing reference drugs. nih.gov Future work could systematically explore a wide array of substitutions—such as halogens, alkyl groups, or aromatic rings—on the this compound scaffold to fine-tune its interaction with specific protein binding sites. The goal is to create a library of analogues, each designed for a particular research purpose, from highly fluorescent probes for cellular imaging to potent and selective inhibitors for target validation studies.

Integration with Advanced Chemical Biology Tools and Methodologies (e.g., Proteomics, Metabolomics)

To fully understand the biological role and potential of this compound and its analogues, future research will necessitate the integration of advanced chemical biology tools, particularly proteomics and metabolomics. mdpi.com These "omics" technologies provide a global snapshot of the molecular changes within a biological system in response to a chemical compound, offering insights that are often missed by traditional targeted assays. mdpi.comnih.gov

Proteomics allows for the large-scale study of proteins, helping to identify the direct protein targets of a compound and its off-target effects. nih.gov By treating cells or tissues with a this compound analogue and analyzing the resulting changes in the proteome, researchers can uncover which proteins are up- or down-regulated, providing clues to the compound's mechanism of action. frontiersin.org This is crucial for validating the intended target and understanding the broader cellular pathways that are affected. mdpi.com

Metabolomics , the study of metabolites, complements proteomics by revealing the functional consequences of protein activity changes. nih.gov It can show how a this compound derivative alters cellular metabolism, for example, by affecting energy production pathways like the TCA cycle or the metabolism of amino acids and fatty acids. frontiersin.org Untargeted metabolomics can screen for all detectable metabolites, while targeted approaches can quantify specific molecules of interest. nih.gov This information is invaluable for understanding the holistic biological impact of the compound and can help in optimizing its properties to minimize metabolic disruption or enhance a desired metabolic effect. mdpi.com

The combined, or integrated, analysis of proteomics and metabolomics data provides a powerful, multi-layered view of a compound's activity. frontiersin.orgnih.gov This integrative approach can reveal complex molecular interaction networks and pinpoint key biological pathways that are modulated by the this compound scaffold, guiding further research and development. frontiersin.org

Exploration of Unconventional Research Applications and Interdisciplinary Studies Involving this compound Scaffolds

The structural features of the this compound scaffold make it a candidate for exploration in a variety of research fields beyond its initial applications. The future will likely see this chemical entity being used in unconventional and interdisciplinary studies.

The thiazole ring is a component of many biologically active molecules, and its ability to coordinate with metals could be exploited in the development of new sensors or imaging agents. The butanoic acid chain provides a convenient linker for attaching other chemical moieties, such as fluorescent dyes or affinity tags for bioconjugation. sigmaaldrich.com This opens up possibilities for creating bespoke chemical probes to study complex biological processes in real-time.

Furthermore, the core structure could serve as a fragment for fragment-based drug discovery campaigns targeting a wide range of proteins. sigmaaldrich.com By screening a library of thiazole-containing fragments, researchers may identify novel starting points for developing inhibitors for enzymes implicated in various diseases. For example, thiazole derivatives have already been investigated as inhibitors of topoisomerase-II and as potential anticancer agents targeting SIRT2 and EGFR. nih.govnih.gov This demonstrates the potential of the thiazole scaffold to be adapted for diverse therapeutic targets. Interdisciplinary collaborations between chemists, biologists, and material scientists could lead to the development of this compound-based materials with unique properties, such as novel polymers or surface coatings.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(thiazol-2-yl)butanoic acid derivatives?

Methodological Answer: Synthetic optimization requires careful selection of coupling reagents and reaction conditions. For example, amide bond formation between thiazole amines and activated carboxylic acids (e.g., using CDI or EDCI) can achieve yields >70% when performed in anhydrous DMF at 60–80°C under nitrogen . Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purification by recrystallization (ethanol/water) ensures product purity. Substituent effects on the thiazole ring (e.g., electron-withdrawing groups) may necessitate longer reaction times or elevated temperatures .

Q. How can researchers validate the structural integrity of this compound derivatives?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- 1H NMR : Confirm the presence of characteristic signals, such as the thiazole proton (δ 7.2–8.1 ppm) and the butanoic acid chain (δ 2.4–3.1 ppm for CH2 groups) .

- HPLC-DAD : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to assess purity (>95%) and retention time consistency .

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M-H]− at m/z 289.3 for unsubstituted derivatives) .

Q. What are standard protocols for evaluating the antimicrobial activity of thiazole-containing derivatives?

Methodological Answer: Employ the agar diffusion method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains:

- Prepare stock solutions in DMSO (≤1% final concentration to avoid solvent toxicity).

- Use Mueller-Hinton agar, incubate at 37°C for 18–24 hours, and measure inhibition zones. Include positive controls (e.g., ciprofloxacin) and validate results via MIC assays .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., bacterial dihydrofolate reductase):

Q. How should researchers address contradictory spectral data in thiazole derivatives?

Methodological Answer: Contradictions in NMR or MS data often arise from tautomerism or impurities. For example:

- Thiazole tautomerism : Use variable-temperature NMR (25–80°C) to observe dynamic proton exchange .

- Impurity identification : Employ HPLC-MS/MS to detect byproducts (e.g., unreacted starting materials) and optimize purification steps (e.g., column chromatography with CH2Cl2/MeOH gradients) .

Q. What strategies improve the aqueous solubility of this compound derivatives for in vivo studies?

Methodological Answer:

- Salt formation : React the carboxylic acid with sodium bicarbonate to generate water-soluble sodium salts .

- PEGylation : Conjugate polyethylene glycol (PEG-400) via esterification to enhance bioavailability .

- Co-solvent systems : Use PBS with 10% DMSO or cyclodextrin inclusion complexes for intravenous formulations .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for thiazole-based compounds?

Methodological Answer:

- Substituent variation : Synthesize derivatives with substituents at the thiazole 4- and 5-positions (e.g., -Cl, -CF3, -OCH3) to assess electronic effects .

- Bioisosteric replacement : Replace the thiazole ring with oxazole or triazole moieties to evaluate ring-specific interactions .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors, aromatic rings) correlated with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.